4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide is a metabolite of Darunavir.
Brand Name: Vulcanchem
CAS No.: 169280-56-2
VCID: VC21335106
InChI: InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1
SMILES: CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C20H29N3O3S
Molecular Weight: 391.5 g/mol

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide

CAS No.: 169280-56-2

Cat. No.: VC21335106

Molecular Formula: C20H29N3O3S

Molecular Weight: 391.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide - 169280-56-2

CAS No. 169280-56-2
Molecular Formula C20H29N3O3S
Molecular Weight 391.5 g/mol
IUPAC Name 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
Standard InChI InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1
Standard InChI Key NUMJNKDUHFCFJO-VQTJNVASSA-N
Isomeric SMILES CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Appearance Off-White Solid
Melting Point 136-139°C

Chemical Identity and Physical Properties

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide is an organic compound with the CAS number 169280-56-2. This molecule serves as a key intermediate in the synthesis of Darunavir, an important protease inhibitor used in HIV treatment regimens. The compound has gained significant attention in pharmaceutical research due to its critical role in antiretroviral drug production.

The compound exists as a white to off-white crystalline powder at room temperature. Its physical state and appearance make it suitable for various pharmaceutical manufacturing processes. The crystalline nature of this compound contributes to its stability during storage and handling, which is essential for pharmaceutical applications.

Fundamental Physical Constants

The physical and chemical properties of this compound have been extensively characterized through various analytical methods. The table below summarizes the key physical properties:

PropertyValue
CAS Number169280-56-2
Molecular FormulaC₂₀H₂₉N₃O₃S
Molecular Weight391.528 g/mol
Exact Mass391.192963
Density1.2±0.1 g/cm³
Melting Point136-139°C
Boiling Point609.1±65.0°C at 760 mmHg
Flash Point322.2±34.3°C
Vapor Pressure0.0±1.8 mmHg at 25°C
Index of Refraction1.605

These physical constants are essential for understanding the behavior of the compound during various chemical processes and formulation development .

Chemical Reactivity Parameters

Beyond the basic physical properties, several chemical parameters influence the compound's reactivity and behavior in biological systems:

ParameterValue
PSA (Polar Surface Area)118.03000
LogP3.79
pKa11.99±0.45
Hazard CodesXi (Irritant)

The compound's LogP value of 3.79 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining some water solubility. The polar surface area (PSA) value of 118.03 provides insight into the molecule's polarity, which affects its absorption and distribution characteristics. The pKa value of approximately 11.99 indicates that the compound is weakly acidic, which influences its ionization state under different pH conditions .

Molecular Structure and Stereochemistry

The compound's name reveals its complex stereochemical nature, with specific stereogenic centers that must be carefully controlled during synthesis to ensure therapeutic efficacy.

Structural Components

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide consists of several key structural components:

  • A benzenesulfonamide core with an amino group at the para position

  • A stereospecific (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl group

  • An isobutyl substituent on the sulfonamide nitrogen

The stereochemistry at the 2 and 3 positions of the aminohydroxy phenylbutyl chain is critical, as indicated by the (2R,3S) designation in the compound name. This specific stereochemical configuration is essential for the compound's function as an intermediate in Darunavir synthesis .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and pharmaceutical manufacturing:

  • 4-AMINO-N-[(2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL]-N-ISOBUTYLBENZENE-1-SULFONAMIDE

  • 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide

  • Darunavir Diamino Impurity

  • Darunavir Impurity A

  • Darunavir intermediate

These alternative names reflect the compound's relationship to Darunavir and its role in the synthesis process .

Synthesis Methodologies

The synthesis of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide involves sophisticated organic chemistry techniques to ensure proper stereochemistry and high purity.

Current Synthetic Routes

According to patent literature, the preparation of this compound generally follows a multi-step process that carefully controls stereochemical outcomes. The synthesis typically begins with protected precursors and proceeds through several key reactions to construct the desired molecular framework with the correct stereochemistry. The basic synthetic approach includes protection strategies for the amine groups, coupling reactions to form the sulfonamide linkage, and subsequent deprotection steps .

One documented synthetic approach involves the reaction of a protected benzene sulfonyl chloride with an appropriately functionalized and protected butylamine derivative. The patent literature describes this process as follows:

"The present invention provides a process for preparation of 4-amino-N-(2R, 3S) (3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide of Formula II, comprising reacting (2R, 3S)-3-amino-2-hydroxy-4-phenyl-N-isobutyl-butylamine of Formula V, wherein P₁ represents hydrogen or a suitable amine protecting group selected from the group consisting of acetyl, tertiary butyloxy carbonyl (Boc), p-nitrobenzoyl (PNB), p-methoxybenzoyl (PMB), trityl and the like, with a protected benzene sulfonyl chloride of Formula IV′..."

Protection and Deprotection Strategies

The synthesis employs various protection and deprotection strategies to control the reactivity of the amine groups during different stages of the synthesis. Common protecting groups employed include:

  • Tertiary butyloxy carbonyl (Boc)

  • p-Nitrobenzoyl (PNB)

  • p-Methoxybenzoyl (PMB)

  • Trityl groups

These protecting groups are strategically installed and removed at specific stages of the synthesis to ensure selective reactions and prevent unwanted side reactions. The deprotection reactions typically employ acidic conditions, with reaction temperatures ranging from ambient to reflux temperature, and require approximately 2-12 hours depending on the specific conditions employed .

Reaction Conditions and Solvents

The synthesis of this compound employs various solvents and reaction conditions. Common solvents used in the synthesis include:

  • Polar aprotic solvents: acetonitrile, propionitrile

  • Ethers: tetrahydrofuran, 1,4-dioxane

  • Other specialty solvents depending on the specific reaction step

Role in Pharmaceutical Manufacturing

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide serves a crucial function in the pharmaceutical industry, particularly in the production of antiretroviral medications.

Importance in Darunavir Synthesis

This compound is a key intermediate in the synthesis of Darunavir, a protease inhibitor used in the treatment of HIV infection. Darunavir (marketed under trade names like Prezista) is an important component of antiretroviral therapy regimens and has shown efficacy against resistant strains of HIV. The quality and purity of this intermediate directly impact the quality of the final Darunavir product .

The compound is used in a coupling reaction with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivative to produce Darunavir. This critical step requires careful control of reaction conditions to ensure high yield and purity. The patent literature describes this coupling process:

"The present invention provides a process for preparation of darunavir or a solvate or a pharmaceutically acceptable salt thereof, comprising reacting 4-amino-N-(2R, 3S) (3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide of Formula II with (3R, 3aS, 6aR)-hexahydrofuro [2,3-b]furan-3-ol derivative in a mixture of water immiscible organic solvent and water."

Process Optimization Considerations

The synthesis of this intermediate presents several challenges that need to be addressed for efficient manufacturing:

  • Stereochemical control during synthesis to ensure the correct (2R,3S) configuration

  • Purification techniques to achieve pharmaceutical-grade purity

  • Scale-up considerations for commercial manufacturing

  • Environmental and economic factors related to solvent use and reaction conditions

Analytical Characterization Methods

Quality control and analytical characterization of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide are essential for pharmaceutical applications. Various analytical techniques are employed to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Methods

The compound can be characterized using several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural information and confirm stereochemistry

  • Infrared (IR) Spectroscopy: Identifies functional groups such as amines, hydroxyls, and sulfonamides

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural confirmation

  • UV-Visible Spectroscopy: Useful for quantitative analysis in solution

These spectroscopic methods collectively provide comprehensive structural information about the compound and help ensure its identity and purity .

Chromatographic Techniques

Chromatographic methods are crucial for purity analysis and quality control:

  • High-Performance Liquid Chromatography (HPLC): Primary method for purity determination

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment

  • Gas Chromatography (GC): Sometimes used for volatile impurity analysis

X-Ray Diffraction (XRD) techniques are also employed to determine the crystal structure and confirm the stereochemical configuration of the compound. This is particularly important given the critical nature of the (2R,3S) stereochemistry for the compound's function as a Darunavir intermediate .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator